Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride
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Overview
Description
Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
The primary target of Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride, also known as PTM, is the CCR5 receptor . The CCR5 receptor is a chemokine receptor that belongs to the seven transmembrane G-protein coupled receptor family . It has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
PTM interacts with the CCR5 receptor, acting as an antagonist . This means it blocks the receptor, preventing its normal function. Most CCR5 antagonists, including PTM, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . Another common feature of most of the antagonists is the presence of two or more lipophilic groups in the ligand .
Biochemical Pathways
The antagonistic action of PTM on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, PTM prevents the entry of HIV-1, particularly the R5-tropic strains of the virus, into cells .
Pharmacokinetics
It is known that ptm is a white crystalline powder that is soluble in water and organic solvents, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of PTM’s action is the inhibition of HIV-1 entry into cells, thereby potentially preventing or slowing the progression of HIV-1 infection . In a study, compounds similar to PTM showed high activity, with IC50 values between 1 and 5 μg/mL, and were highly selective for the parasite .
Action Environment
The action of PTM can be influenced by various environmental factors. For instance, the solubility of PTM in water and organic solvents could affect its bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride typically involves the reaction of piperidine and thiomorpholine derivatives under controlled conditions. One common method includes the use of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- Piperidin-4-yl(phenyl)methanone;hydrochloride
- Piperidin-4-yl(morpholin-4-yl)methanone;hydrochloride
- Piperidin-4-yl(pyrrolidin-4-yl)methanone;hydrochloride
Uniqueness
Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride is unique due to the presence of both piperidine and thiomorpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS.ClH/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFAYYRDYGHCGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCSCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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